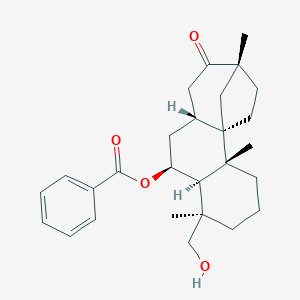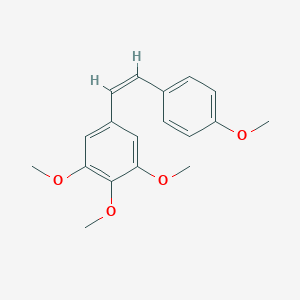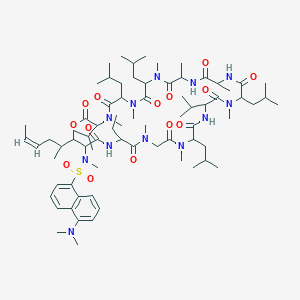![molecular formula C14H20N2O2 B237040 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B237040.png)
1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one, also known as PMPPP, is a chemical compound that belongs to the class of piperazine derivatives. PMPPP is a psychoactive drug that acts as a stimulant and has been used in various scientific research studies.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one has been used in various scientific research studies, particularly in the field of neuroscience. It has been used as a tool to investigate the role of dopamine in the brain and its effects on behavior. 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one has also been used to study the effects of psychostimulant drugs on the brain and behavior.
Wirkmechanismus
1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine in the brain, leading to an increase in dopamine levels. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and pleasure. By increasing dopamine levels, 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one can produce feelings of euphoria, increased energy, and alertness.
Biochemische Und Physiologische Effekte
1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one has been shown to have a range of biochemical and physiological effects. It increases dopamine levels in the brain, leading to increased activity in the reward pathways. It also increases norepinephrine and serotonin levels, which are neurotransmitters that play a role in mood regulation, arousal, and stress response. 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one has been shown to increase heart rate, blood pressure, and body temperature, which are all physiological effects associated with stimulant drugs.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one has several advantages for use in lab experiments. It is a potent dopamine reuptake inhibitor, which makes it a useful tool for investigating the role of dopamine in the brain. It also has a relatively short half-life, which means that its effects are relatively short-lived and can be easily controlled. However, 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one also has several limitations. It is a psychoactive drug, which means that it can produce subjective effects that may confound experimental results. It is also a controlled substance, which means that it may be difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one. One area of interest is the role of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one in addiction and substance abuse. 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one has been shown to produce feelings of euphoria and reward, which are key factors in addiction. Understanding the mechanisms by which 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one produces these effects could lead to the development of new treatments for addiction. Another area of interest is the potential therapeutic uses of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one. Its ability to increase dopamine levels could make it a useful treatment for conditions such as depression and attention deficit hyperactivity disorder (ADHD). Further research is needed to determine the safety and efficacy of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one for these applications.
Conclusion
In conclusion, 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one is a psychoactive drug that has been used in various scientific research studies. It acts as a dopamine reuptake inhibitor and has a range of biochemical and physiological effects. 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one has advantages and limitations for lab experiments, and there are several future directions for research on this compound. By understanding the mechanisms by which 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one produces its effects, we can gain insight into the role of dopamine in the brain and potentially develop new treatments for addiction and other neurological disorders.
Synthesemethoden
1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one can be synthesized by reacting 4-methoxyphenylpiperazine with propionyl chloride in the presence of a base, such as sodium carbonate or potassium carbonate. The reaction produces 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one as a white crystalline solid, which can be purified by recrystallization.
Eigenschaften
Produktname |
1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one |
|---|---|
Molekularformel |
C14H20N2O2 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C14H20N2O2/c1-3-14(17)16-10-8-15(9-11-16)12-4-6-13(18-2)7-5-12/h4-7H,3,8-11H2,1-2H3 |
InChI-Schlüssel |
XBXDJVNKXNMNNM-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B236966.png)

![Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236982.png)

![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236993.png)
![3-chloro-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B236994.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B236999.png)
![3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B237020.png)

![N-[4-methyl-3-(2-naphthoylamino)phenyl]-2-furamide](/img/structure/B237022.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-(phenylacetyl)thiourea](/img/structure/B237024.png)
![Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B237027.png)

